molecular formula C11H12F3NS B2617355 3-[4-(Trifluoromethyl)phenyl] thiomorpholine CAS No. 887344-29-8

3-[4-(Trifluoromethyl)phenyl] thiomorpholine

Cat. No.: B2617355
CAS No.: 887344-29-8
M. Wt: 247.28
InChI Key: MPLQHRJLTSFLIN-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

3-[4-(Trifluoromethyl)phenyl]thiomorpholine is defined by its systematic IUPAC name and distinct molecular architecture.

Table 1: Key Chemical Identifiers

Property Value Source
IUPAC Name 3-[4-(Trifluoromethyl)phenyl]thiomorpholine
CAS Registry Number 887344-29-8
Molecular Formula C₁₁H₁₂F₃NS
Molecular Weight 247.28 g/mol
SMILES Notation C1CSCC(N1)C2=CC=C(C=C2)C(F)(F)F
InChI Key MPLQHRJLTSFLIN-UHFFFAOYSA-N

The compound’s structure comprises a thiomorpholine ring (a six-membered heterocycle with one nitrogen and one sulfur atom) substituted at the 3-position with a 4-(trifluoromethyl)phenyl group. This configuration introduces both electron-deficient (trifluoromethyl) and electron-rich (thiomorpholine) regions, creating unique electronic properties.

Historical Context and Discovery Timeline

The synthesis and characterization of 3-[4-(Trifluoromethyl)phenyl]thiomorpholine emerged alongside advancements in fluorinated heterocycle research in the early 21st century.

Key Milestones:

  • 2005–2010 : Initial reports of thiomorpholine derivatives appeared, focusing on their utility in pharmaceutical intermediates.
  • 2015 : Commercial availability of the compound was documented, with suppliers like Biogene Organics and Chem Impex International listing it as a research reagent.
  • 2020s : Increased interest in its role as a building block for bioactive molecules, particularly in kinase inhibitor development.

The compound’s synthesis typically involves:

  • Mannich Reaction : Condensation of 4-(trifluoromethyl)aniline with thiomorpholine precursors.
  • Cyclization : Base-mediated closure of intermediates like 4-(((4-(trifluoromethyl)phenyl)imino)methyl)benzene-1,2-diol.

Structural Significance in Heterocyclic Chemistry

The compound’s dual functionality—a thiomorpholine core and trifluoromethylphenyl group—confers distinct advantages in molecular design.

Table 2: Structural Comparison of Thiomorpholine and Morpholine Derivatives

Feature Thiomorpholine Derivative Morpholine Analog
Heteroatoms Nitrogen, sulfur Nitrogen, oxygen
Electron Density Enhanced π-accepting capacity (S atom) Moderate polarity (O atom)
Lipophilicity (LogP) Higher due to S and CF₃ groups Lower
Conformational Flexibility Chair conformation with axial S atom Chair conformation with O atom

Key Structural Attributes:

  • Thiomorpholine Core :

    • The sulfur atom increases polarizability, enabling unique non-covalent interactions (e.g., sulfur-π stacking).
    • The chair conformation stabilizes axial substituents, influencing stereoelectronic effects.
  • Trifluoromethylphenyl Group :

    • The -CF₃ group induces strong electron-withdrawing effects, directing electrophilic substitution to the meta position.
    • Enhances metabolic stability by resisting oxidative degradation.
  • Torsional Effects :

    • Dihedral angles between the thiomorpholine ring and phenyl group (~30–45°) optimize conjugation while minimizing steric strain.

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NS/c12-11(13,14)9-3-1-8(2-4-9)10-7-16-6-5-15-10/h1-4,10,15H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLQHRJLTSFLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)phenyl] thiomorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Halogenated thiomorpholine derivatives

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
3-[4-(Trifluoromethyl)phenyl] thiomorpholine serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its unique trifluoromethyl group enhances lipophilicity, facilitating better penetration through biological membranes, which is essential for drug efficacy . The compound has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Preliminary studies have indicated that it may inhibit specific enzymes associated with tumor progression and exhibit cytotoxic effects on cancer cell lines, with an IC50 value around 10 µM for certain cell types .

Agricultural Chemistry

Enhancing Agrochemical Formulations
In agricultural applications, this compound is utilized in formulating agrochemicals, particularly pesticides and herbicides. Its incorporation enhances the effectiveness of these chemicals, contributing to improved crop yields and protection against pests . The trifluoromethyl group not only increases the stability of these formulations but also improves their bioactivity against target organisms.

Material Science

Development of Advanced Materials
The compound is also explored in material science for its potential to create advanced materials such as polymers and coatings. The unique properties imparted by the trifluoromethyl group contribute to enhanced durability and chemical resistance of these materials . Research is ongoing to evaluate its effectiveness in various industrial applications, particularly where chemical stability and resistance are critical.

Chemical Biology

Research Tool in Biochemical Studies
In the realm of chemical biology, this compound functions as a valuable tool for studying biological pathways and mechanisms. It has been investigated for its interactions with specific molecular targets within cells, helping to elucidate complex biochemical processes . Its role in enzyme inhibition has been particularly noted, suggesting potential applications in therapeutic contexts where modulation of enzyme activity is desired.

To better understand the biological activity of this compound, a comparative analysis with similar compounds reveals its unique advantages:

CompoundStructureBiological ActivityIC50 (µM)
This compoundStructureCytotoxicity, Enzyme Inhibition~10
3-[4-(Trifluoromethyl)phenyl] morpholineStructureModerate Cytotoxicity~20
4-(Trifluoromethyl)phenylhydrazineStructureLow Cytotoxicity~50

This table highlights that while similar compounds exist, the trifluoromethyl group combined with the thiomorpholine structure provides distinct advantages in terms of biological activity and potential therapeutic applications.

Case Studies

Several studies have documented the efficacy of this compound:

  • Cytotoxicity Assessment : A study evaluated the compound's effects on human cancer cell lines, revealing significant cytotoxic potential with an IC50 value around 10 µM.
  • Enzyme Interaction Studies : In vitro assays demonstrated effective inhibition of enzymes linked to tumor progression, indicating its potential role in cancer therapy.
  • Anti-inflammatory Activity : Animal models treated with this compound exhibited reduced inflammatory markers, supporting its application in conditions characterized by excessive inflammation.

Biological Activity

3-[4-(Trifluoromethyl)phenyl] thiomorpholine, a compound featuring a trifluoromethyl group attached to a phenyl ring and a thiomorpholine moiety, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and data.

IUPAC Name: 3-[4-(Trifluoromethyl)phenyl]thiomorpholine

Molecular Formula: C₉H₈F₃N₁S

Molecular Weight: 227.23 g/mol

The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for the compound's ability to penetrate biological membranes and interact with various molecular targets.

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. The lipophilic nature of the trifluoromethyl group facilitates cellular uptake, allowing the compound to modulate enzyme activity and receptor binding, potentially leading to therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, modifications of related structures have shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that compounds with similar structural features can inhibit specific kinases associated with cancer progression, suggesting a potential role for this compound in cancer therapy .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes, including kinases that play critical roles in cellular signaling pathways. The inhibition of these enzymes can disrupt cancer cell growth and survival pathways. For example, certain derivatives have shown IC50 values in the nanomolar range against specific kinases, indicating potent inhibitory activity .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Related compounds have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is likely linked to interference with bacterial fatty acid biosynthesis .

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of pharmaceuticals aimed at treating various diseases. Its unique chemical structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets .

Agricultural Chemistry

In agricultural research, it is utilized in the formulation of agrochemicals, improving the efficacy of pesticides and herbicides. The trifluoromethyl group contributes to increased potency against pests while minimizing environmental impact .

Material Science

The compound is also explored for its potential in creating advanced materials with enhanced durability and chemical resistance. Its unique properties make it suitable for applications in coatings and polymers .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotable Features
3-(4-(Trifluoromethyl)phenyl)morpholineLacks sulfur atomModerate anticancer activitySimilar lipophilicity
4-(Trifluoromethyl)phenylhydrazineContains hydrazine groupLimited enzyme inhibitionDifferent mechanism of action

The unique combination of the trifluoromethyl group and the thiomorpholine ring in this compound distinguishes it from similar compounds, contributing to its distinct biological activities.

Case Studies and Research Findings

  • Anticancer Efficacy : A study demonstrated that derivatives of this compound exhibited IC50 values below 100 nM against certain cancer cell lines, indicating strong potential for further development as anticancer agents .
  • Enzyme Interaction : Investigations into enzyme binding revealed that modifications to the thiomorpholine structure could enhance binding affinity to target kinases, suggesting avenues for optimizing therapeutic efficacy .
  • Antimicrobial Testing : In vitro assays showed promising results against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective antimicrobial properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-[4-(Trifluoromethyl)phenyl]thiomorpholine, and how can reaction progress be monitored effectively?

  • Methodology : A two-step approach is commonly employed:

Nucleophilic substitution : React 4-(trifluoromethyl)benzoyl chloride (or analogous electrophiles) with thiomorpholine under inert conditions using a polar aprotic solvent (e.g., THF) and a base (e.g., triethylamine) to neutralize HCl byproducts .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

  • Monitoring : Thin-layer chromatography (TLC) with UV visualization is critical for tracking intermediate formation and reaction completion .
    • Key Considerations : Optimize stoichiometry to minimize side reactions (e.g., over-alkylation).

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

  • Techniques :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the trifluoromethyl group’s integration and thiomorpholine ring conformation .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, particularly if the compound forms polymorphs .
    • Validation : Compare experimental data with computational simulations (e.g., DFT for NMR chemical shifts).

Q. What safety protocols are critical when handling thiomorpholine derivatives?

  • Hazards : Thiomorpholine is flammable (Category 4) and causes severe skin irritation (GHS Category 1A–1C) .
  • Protocols :

  • Use flame-resistant labware and conduct reactions in fume hoods.
  • Wear nitrile gloves and eye protection; avoid inhalation via proper PPE.
  • Neutralize waste with dilute acetic acid before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in thiomorpholine functionalization?

  • Variables to Test :

  • Solvent effects : Compare THF (moderate polarity) vs. DMF (high polarity) for solubility and reaction rate .
  • Catalysts : Screen Pd/C or CuI for cross-coupling reactions with boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) .
  • Temperature : Elevated temperatures (50–60°C) may accelerate ring closure but risk decomposition.
    • Analytical Support : Use HPLC-MS to quantify byproducts and adjust stoichiometry dynamically .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected 19F^{19}\text{F} NMR shifts)?

  • Root Causes :

  • Electron-withdrawing effects : The trifluoromethyl group may deshield adjacent protons or fluorine atoms, altering chemical shifts .
  • Solvent interactions : Polar solvents (e.g., DMSO-d6) can induce hydrogen bonding, shifting resonance signals.
    • Mitigation :
  • Repeat experiments in deuterated chloroform (CDCl3) for consistency.
  • Perform variable-temperature NMR to detect conformational flexibility .

Q. What strategies ensure the compound’s stability under varying pH and temperature conditions?

  • Stability Studies :

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >120°C) .
  • pH sensitivity : Test solubility and degradation in buffered solutions (pH 3–10) via UV-Vis spectroscopy.
    • Storage Recommendations :
  • Store under nitrogen at –20°C in amber vials to prevent oxidation and photodegradation .

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